molecular formula C12H16O4 B3060349 Ethyl 2-(2,3-dimethoxyphenyl)acetate CAS No. 27466-91-7

Ethyl 2-(2,3-dimethoxyphenyl)acetate

Cat. No.: B3060349
CAS No.: 27466-91-7
M. Wt: 224.25 g/mol
InChI Key: WFJYXWOBNSDMSD-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dimethoxyphenyl)acetate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with two methoxy groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,3-dimethoxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,3-dimethoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 2-(2,3-dimethoxyphenyl)acetic acid and ethanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester group can produce the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 2-(2,3-dimethoxyphenyl)acetic acid and ethanol.

    Reduction: 2-(2,3-dimethoxyphenyl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,3-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dimethoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Ethyl 2-(2,3-dimethoxyphenyl)acetate can be compared with other esters and phenyl derivatives:

    Ethyl acetate: A simpler ester with a similar structure but lacking the methoxy groups.

    Mthis compound: A closely related compound with a methyl ester group instead of an ethyl ester group.

    2-(2,3-Dimethoxyphenyl)acetic acid: The corresponding carboxylic acid form of the compound.

Properties

IUPAC Name

ethyl 2-(2,3-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-11(13)8-9-6-5-7-10(14-2)12(9)15-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJYXWOBNSDMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950143
Record name Ethyl (2,3-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27466-91-7
Record name NSC78828
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2,3-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxyphenylacetic acid (2.52 g, 12.8 mmol) in EtOH (abs.; 20 mL) was added H2SO4 (30 μL), and the solution was refluxed for 20 hours. The resultant solution was concentrated, dissolved in ether, and the ether solution was washed with NaHCO3/aq (2×30 mL) and brine, dried (MgSO4) and concentrated to yield the sub-title compound.
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
30 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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